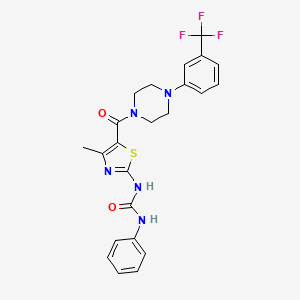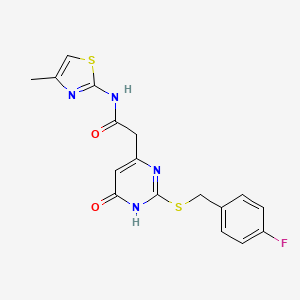
1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .
Synthesis Analysis
While specific synthesis methods for “1-methyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid” were not found, pyrrole compounds are often synthesized through multicomponent reactions . For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques like X-ray diffraction, NMR, and IR spectroscopy . The compound “this compound” likely has a complex structure due to the presence of the pyrrole ring and the carboxylic acid group.Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its exact structure. Pyrrole compounds are generally reactive and can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the thermal properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were investigated using thermo gravimetric analysis .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- Analgesic and Neurobehavioral Activity : A study focusing on the synthesis of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids revealed significant findings related to their analgesic, anti-inflammatory, and neuropsychobehavioural effects, suggesting potential therapeutic applications for these compounds (Massa et al., 1989).
- Antitumor Evaluation : Research into acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution indicated cytotoxic effects against A549 and P388 cell lines, highlighting their potential as antitumor agents (Liu et al., 2006).
Chemical Synthesis and Material Science
- Direct Synthetic Entry to Derivatives : The synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was reported, offering a new approach for constructing complex molecules using acetylenic esters and α-amino acids (Alizadeh et al., 2008).
- Electrochromic Device Application : A study on the synthesis of a new soluble conducting polymer based on pyrrole derivatives and its application in electrochromic devices showcases the intersection of organic synthesis and material science (Variş et al., 2006).
Molecular Recognition and Supramolecular Chemistry
- Supramolecular Liquid Crystals : Investigations into hydrogen-bonding interactions between non-mesomorphic compounds have led to the development of supramolecular liquid crystals, demonstrating the utility of pyrrole derivatives in designing new materials (Naoum et al., 2010).
Antibacterial Activity
- Antimicrobial Activity of Pyrrolin-2-ones : The synthesis and evaluation of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones for their antibacterial activity highlight the potential of pyrrole derivatives in addressing microbial resistance (Gein et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
1-methyl-4-(4-methylphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-12(13(15)16)14(2)8-11/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCFEYWYCKJCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2729648.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethanol](/img/structure/B2729649.png)

![Methyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2729652.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2729654.png)
![N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2729655.png)
![1-(cyclopropylmethyl)-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2729656.png)

![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)


![(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2729667.png)
![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)